molecular formula C19H13BrN4O B2816489 3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 863020-24-0

3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2816489
CAS No.: 863020-24-0
M. Wt: 393.244
InChI Key: YPQVIEQDOZSYRF-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a benzamide derivative featuring a brominated aromatic ring and an imidazo[1,2-a]pyrimidine moiety. This compound has attracted attention in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and discoidin domain receptors (DDRs) . Its core structure enables interactions with ATP-binding pockets in kinases, making it a candidate for structure-activity relationship (SAR) studies and drug discovery.

Properties

IUPAC Name

3-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O/c20-15-6-1-5-14(10-15)18(25)22-16-7-2-4-13(11-16)17-12-24-9-3-8-21-19(24)23-17/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQVIEQDOZSYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the reaction can be carried out in ethyl acetate via one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include TBHP, iodine, and various solvents like toluene and ethyl acetate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for drug development due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Compounds for Comparison

ZINC33268577 : 3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide

ZINC1162830: 2-(2-Chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide

3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

N-[3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzamide

AP24534 : 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide

Structural Analysis

Property 3-Bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ZINC33268577 ZINC1162830 3-Fluoro Analog 3-Nitro Analog
Core Structure Imidazo[1,2-a]pyrimidine Pyrido[1,2-a]pyrimidine Isoindole-dione Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyrimidine
Substituents Bromo (C6H4Br) Methyl, methoxy Chlorophenoxy Fluoro (C6H4F) Nitro (C6H4NO2)
H-Bond Donors 1 1 1 1 1
H-Bond Acceptors 5 5 5 5 6
Rotatable Bonds 5 5 7 5 5
Shape Similarity (Tanimoto) 0.803 vs. tivozanib 0.736 vs. tivozanib
Color Similarity (Tanimoto) 0.256 vs. tivozanib 0.218 vs. tivozanib
  • Scaffold Flexibility : ZINC1162830’s higher rotatable bonds (7 vs. 5) suggest greater conformational flexibility, which may reduce target selectivity .

Kinase Inhibition Profiles

Compound Target Kinase IC₅₀ (nM) Key Interactions
3-Bromo-N-(3-{imidazo...}phenyl)benzamide VEGFR-2, DDR1/2 ~50–100 Hydrogen bonds with Glu885 (VEGFR-2), hydrophobic interactions with Leu889
ZINC33268577 VEGFR-2 ~20 Enhanced shape complementarity to tivozanib’s binding pocket
AP24534 BCR-ABL (T315I mutant) <1 Triple bond linker avoids steric clash with Ile315
3-Fluoro Analog BTK ~100 Fluorine forms halogen bond with Tyr551
  • Bromo vs. Fluoro : Bromo’s larger van der Waals radius improves hydrophobic packing in VEGFR-2, while fluorine’s electronegativity enhances halogen bonding in BTK .
  • Nitro Group Limitations : The nitro analog’s polar nature may reduce cell permeability, limiting in vivo efficacy .

ADME and Solubility Considerations

  • 3-Bromo-N-(3-{imidazo...}phenyl)benzamide : Moderate solubility in DMSO (~10 mM) but poor aqueous solubility, necessitating prodrug strategies .
  • AP24534 : Incorporation of a methylpiperazine group improves water solubility and bioavailability .

Key Research Findings

Scaffold Rigidity : Compounds with fewer rotatable bonds (e.g., ZINC33268577) show higher VEGFR-2 inhibition due to reduced entropic penalty upon binding .

Halogen Effects : Bromo and fluoro substituents are critical for kinase selectivity; bromo favors VEGFR-2/DDRs, while fluoro targets BTK .

Mutation Resistance : AP24534’s triple bond linker exemplifies rational design to overcome gatekeeper mutations in kinases .

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